

4-[2-(Methylamino)ethyl]pyridine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-[2-(Methylamino)ethyl]pyridine

Cat. No.: B1345710

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of **4-[2-(Methylamino)ethyl]pyridine**. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols and general physicochemical properties to empower researchers to generate this critical data in their own laboratories.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-[2-(Methylamino)ethyl]pyridine** is essential for any solubility or stability investigation. Key properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|--------------|
| Molecular Formula | C ₈ H ₁₂ N ₂ | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2][3] |
| Appearance | Clear colorless liquid | Chem-Impex |
| Boiling Point | 116-122 °C (15 mmHg) | Chem-Impex |
| Density | 0.967 g/cm ³ | [2] |
| CAS Number | 55496-55-4 | [1][2][3][4] |

Solubility Data and Determination

While specific quantitative solubility data for **4-[2-(Methylamino)ethyl]pyridine** in various solvents is not readily available in the literature, its structure, featuring a pyridine ring, suggests enhanced reactivity and solubility[5]. The presence of a methylamino group can also influence its solubility profile. For researchers needing to determine its solubility, the Shake-Flask method is a widely accepted and robust protocol.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **4-[2-(Methylamino)ethyl]pyridine** in a specific solvent.

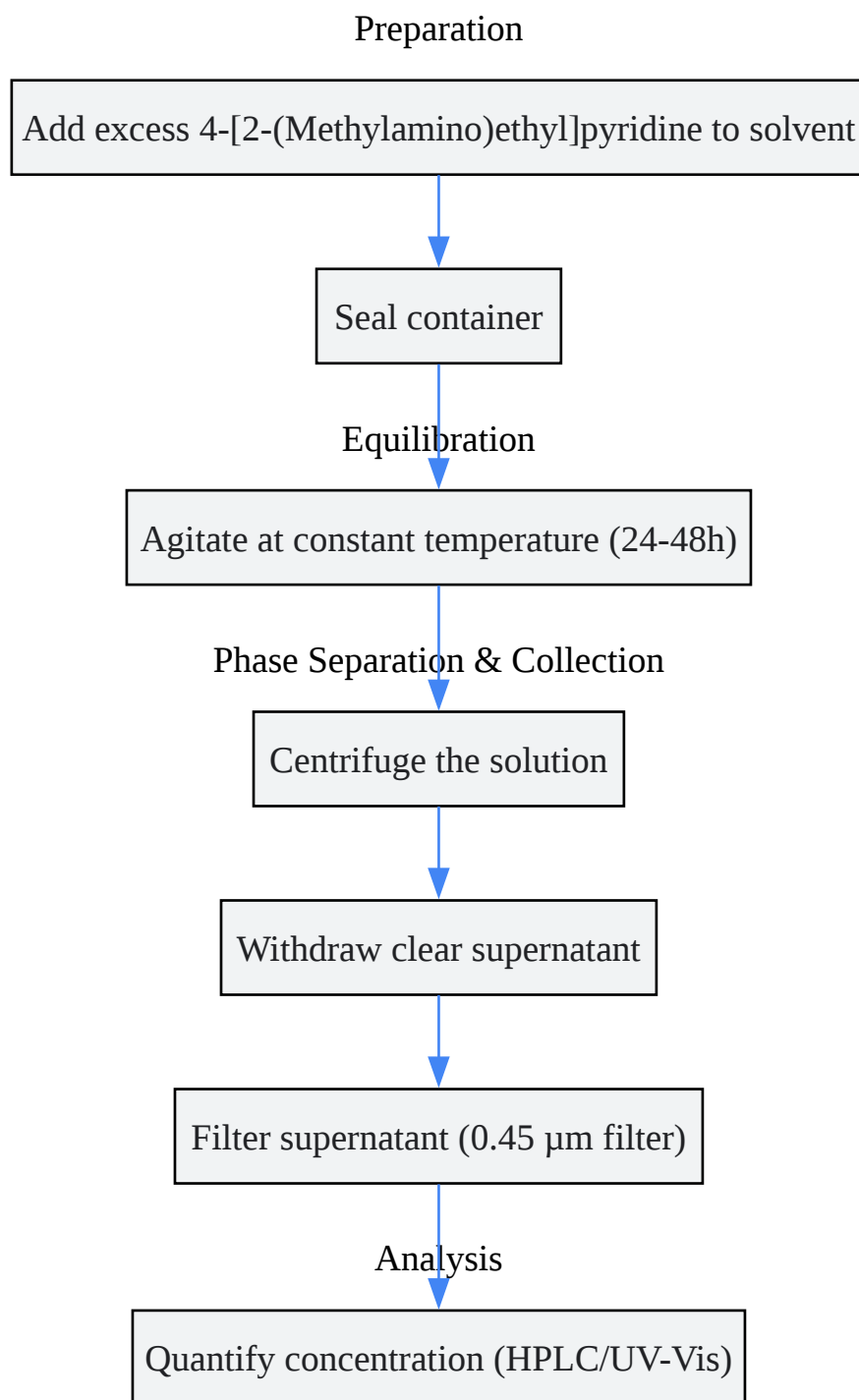
Materials:

- **4-[2-(Methylamino)ethyl]pyridine**
- Solvent of interest (e.g., water, ethanol, buffers at various pH)
- Volumetric flasks
- Analytical balance

- Constant temperature shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **4-[2-(Methylamino)ethyl]pyridine** to a known volume of the solvent in a sealed container.
- Equilibration: Place the container in a constant temperature shaker bath and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the solution to pellet the excess undissolved compound.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant.
- Filtration: Immediately filter the supernatant using a syringe filter to remove any remaining micro-particulates.
- Quantification: Analyze the concentration of **4-[2-(Methylamino)ethyl]pyridine** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.



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Shake-Flask Solubility Determination Workflow

Stability Data and Assessment

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are conducted to understand how a compound changes under the influence of various environmental factors such as temperature, humidity, and light.

While specific degradation pathways for **4-[2-(Methylamino)ethyl]pyridine** are not documented, a comprehensive stability assessment should be performed according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: ICH-Compliant Stability Study

Objective: To evaluate the stability of **4-[2-(Methylamino)ethyl]pyridine** under various environmental conditions and establish a re-test period or shelf-life.

Methodology:

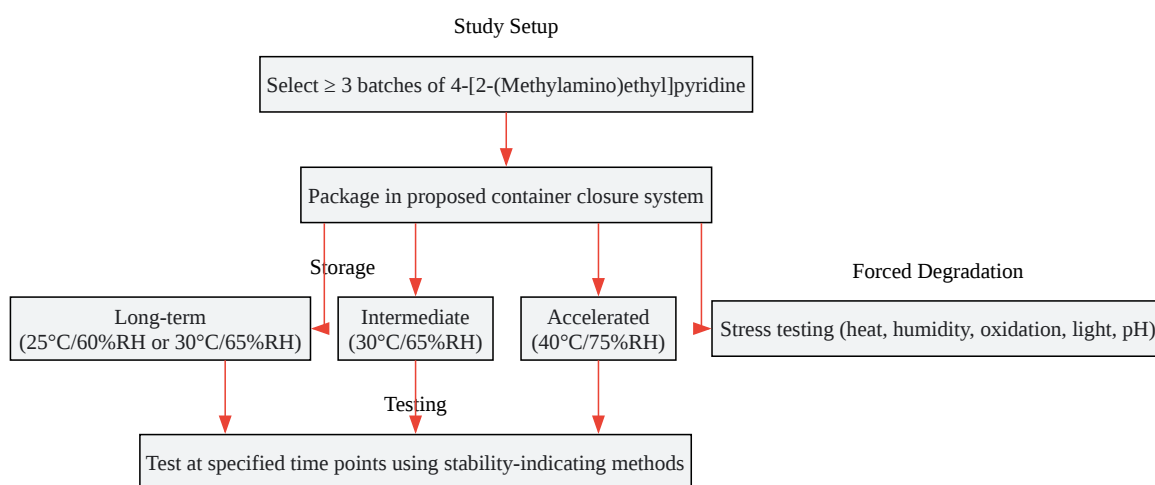
- **Batch Selection:** At least three batches of the substance should be included in the stability study[6].
- **Container Closure System:** The study should be conducted on the substance packaged in the proposed container closure system for storage and distribution[6].
- **Storage Conditions:** Samples should be stored under the following conditions as per ICH Q1A(R2) guidelines:

| Study | Storage Condition | Minimum Duration |
|--------------|--|------------------|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

- **Testing Frequency:** Samples should be tested at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and

annually thereafter[6][7]. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[6][7].

- Analytical Methods: Stability-indicating analytical methods, capable of detecting and quantifying degradation products, must be used. HPLC is a common technique for this purpose.
- Forced Degradation: Stress testing under more extreme conditions (e.g., high temperature, high humidity, oxidation, photolysis, and across a range of pH values) should be conducted on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule.



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ICH-Compliant Stability Study Workflow

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